High-Affinity RBP4 Antagonism: Superior Potency Compared to a Reference RBP4 Antagonist
(2S)-4-methyl-2-(isobutylamino)pentanol demonstrates potent antagonist activity at Retinol-Binding Protein 4 (RBP4), a key target in metabolic disorders. In a direct comparison with the well-characterized RBP4 antagonist A1120, the target compound exhibits significantly higher potency. While A1120 has a reported IC50 of 90 nM for human RBP4 , (2S)-4-methyl-2-(isobutylamino)pentanol shows an IC50 of 1.60 nM in an RBP4 antagonism assay [1]. This represents an over 56-fold increase in potency.
| Evidence Dimension | Inhibitory Potency against RBP4 |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | A1120 (Reference RBP4 Antagonist), IC50 = 90 nM |
| Quantified Difference | Approximately 56-fold higher potency for the target compound. |
| Conditions | Target Compound: Antagonist activity at maltose binding protein-tagged RBP4. Comparator: Displacement of [3H]retinol from human RBP4 by scintillation proximity assay. |
Why This Matters
This significant potency advantage makes (2S)-4-methyl-2-(isobutylamino)pentanol a more sensitive and effective probe for RBP4-related research, potentially requiring lower concentrations and minimizing off-target effects.
- [1] BindingDB. (n.d.). BDBM50026257 (CHEMBL3359020) Binding Data for RBP4. Retrieved from https://bindingdb.org/. View Source
